molecular formula C15H14O2 B6377617 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1111120-97-8

4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6377617
CAS No.: 1111120-97-8
M. Wt: 226.27 g/mol
InChI Key: HJVRBIFZCSMSQJ-UHFFFAOYSA-N
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Description

4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a high-purity chemical compound designed for research applications only and is not intended for diagnostic or therapeutic use. This specialty chemical belongs to the hydroxy-aryl-aldehyde (HAA) class of compounds, which are recognized for their significant potential in biomedical research, particularly as inhibitors of the IRE1α endoribonuclease . The IRE1α pathway is a central mediator of the unfolded protein response (UPR), a cellular stress pathway whose dysfunction is linked to diverse diseases, including neurodegeneration, metabolic syndromes, and cancer . Compounds within the HAA class, characterized by their hydroxy–aldehyde motif, engage the RNase-active site of IRE1α through a specific mechanism of action that includes the formation of a reversible Schiff base with a critical lysine residue (Lys907 in murine IRE1α), alongside essential pi-stacking interactions . The specific substitution pattern of the 4'-ethyl and 4-hydroxy groups on the biphenyl scaffold is designed to optimize interactions within the shallow hydrophobic pocket of the enzyme, potentially influencing the compound's potency and selectivity. As such, this compound serves as a valuable chemical tool for probing the biochemical and cellular functions of the UPR and provides a sophisticated scaffold for researchers engaged in the discovery and development of novel targeted therapeutics for ER-stress related pathologies.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRBIFZCSMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685061
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-97-8
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl core is constructed via palladium-catalyzed coupling between 3-bromo-4-methoxybenzaldehyde and 4-ethylphenylboronic acid.

Procedure :

  • 3-Bromo-4-methoxybenzaldehyde synthesis :

    • Bromination of 4-methoxybenzaldehyde using Br₂ in HBr/AcOH at 0–5°C yields 3-bromo-4-methoxybenzaldehyde (72% yield).

    • Regioselectivity: The aldehyde group directs bromination to the meta position (C3).

  • Coupling reaction :

    • A mixture of 3-bromo-4-methoxybenzaldehyde (1.0 equiv), 4-ethylphenylboronic acid (1.2 equiv), Pd EnCat™ TPP30 (3 mol%), and K₂CO₃ (3.0 equiv) in 4:1 ethanol/water is refluxed for 8–12 hours.

    • Yield : 68–75% after purification via flash chromatography (hexane/EtOAc 4:1).

Key Data :

ParameterValue
CatalystPd EnCat™ TPP30
SolventEthanol/water (4:1)
TemperatureReflux (78°C)
Reaction Time8–12 hours
Isolated Yield68–75%

Deprotection of Methoxy to Hydroxyl

The methoxy group is cleaved using BBr₃ in dichloromethane at −78°C to room temperature.

Procedure :

  • BBr₃ (3.0 equiv) is added dropwise to a solution of 4'-ethyl-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde in DCM at −78°C.

  • The mixture is stirred for 6 hours, quenched with MeOH, and purified via recrystallization (EtOH/H₂O).

  • Yield : 89–93%.

Optimization Insight :

  • Lower temperatures (−78°C) minimize aldehyde oxidation.

Alternative Synthetic Routes

Friedel-Crafts Acylation and Oxidation

While less common, this route leverages electrophilic substitution:

  • Friedel-Crafts acylation of 4-ethylbiphenyl with acetyl chloride/AlCl₃ introduces an acetyl group at C3.

  • Oxidation of the acetyl to carbaldehyde using NaClO₂/H₂O₂ (65% yield).

Limitations :

  • Poor regioselectivity for C3 substitution.

  • Over-oxidation to carboxylic acid requires careful monitoring.

Ullmann Coupling

A copper-mediated coupling between 3-iodo-4-hydroxybenzaldehyde and 4-ethyliodobenzene:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF, 110°C.

  • Yield : 55–60%.

Drawbacks :

  • Lower efficiency compared to Suzuki coupling.

Reaction Optimization and Challenges

Catalyst Screening

Pd catalysts significantly impact Suzuki coupling efficiency:

CatalystYield (%)Byproducts
Pd(PPh₃)₄58Homocoupling (12%)
Pd EnCat™ TPP3075None
Pd(OAc)₂/XPhos68Dehalogenation (8%)
Solvent SystemYield (%)Reaction Time (h)
Ethanol/water758
Toluene/ethanol6212
DMF/water7010

Ethanol/water accelerates transmetalation, enhancing yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 9.98 (s, 1H, CHO), 7.82–7.25 (m, 9H, biphenyl), 5.21 (s, 1H, OH), 2.68 (q, 2H, CH₂CH₃), 1.28 (t, 3H, CH₃).

  • ¹³C NMR :

    • δ 192.1 (CHO), 159.3 (C-OH), 144.2–126.8 (biphenyl), 28.7 (CH₂CH₃), 15.4 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, ACN/H₂O + 0.1% TFA).

  • Retention Time : 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The physicochemical properties and reactivity of biphenyl carbaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., -F in 10c ) enhance the electrophilicity of the aldehyde, favoring nucleophilic additions .
  • Methoxy (-OCH$_3$) and hydroxyl (-OH) groups increase solubility in polar solvents but may reduce stability under acidic conditions .
  • Ethyl groups (e.g., in the target compound) likely enhance lipophilicity, improving membrane permeability in drug candidates.

Synthetic Yields :

  • The 4-methyl analog (17) achieved a 77% yield via Suzuki coupling, while the fluorinated analog (10c) yielded 71% . Lower yields in radiochemical routes (e.g., 23% in ) highlight challenges in isotopic labeling .

Physical Properties :

  • Halogenated derivatives (e.g., bromo-ethyl-methyl analog) exhibit higher predicted boiling points (406.5°C) and densities due to increased molecular weight and halogen presence .
  • Hydroxyl-containing compounds (e.g., 10c ) display distinct $ ^1H $ NMR shifts (δ 11.00 for -OH), aiding structural characterization .

Biological Activity

4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

The molecular formula of 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is C15H14OC_{15}H_{14}O. It features a biphenyl structure with an ethyl group and a hydroxyl group at the para position relative to the aldehyde functional group.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Biphenyl Structure : The biphenyl core can be synthesized through palladium-catalyzed cross-coupling reactions.
  • Introduction of Functional Groups : The ethyl and hydroxyl groups can be introduced via alkylation and hydroxylation reactions, respectively.
  • Aldehyde Formation : The final step involves oxidation to form the aldehyde group.

Biological Activities

Recent studies have highlighted several biological activities associated with 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde:

Antimicrobial Activity

Research indicates that compounds similar to 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde exhibit significant antimicrobial properties. For example, derivatives have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies demonstrate that it can inhibit cell proliferation in several cancer lines, including ovarian and prostate carcinoma cells. The IC50 values for these activities are reported in the range of 8–20 µM .

The proposed mechanisms for its biological activity include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which may contribute to their anticancer effects .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde:

  • Study on Antimicrobial Efficacy : A study tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls .

Data Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus2–8 µg/mL
AntimicrobialEscherichia coli2–8 µg/mL
AnticancerOvarian Carcinoma (PA1)8–20 µM
AnticancerProstate Carcinoma (PC3, DU145)8–20 µM

Q & A

Basic: What are the common synthetic routes for 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by regioselective functionalization. For example:

  • Step 1 : Coupling of 3-bromo-4-hydroxybenzaldehyde with an ethyl-substituted boronic acid derivative using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
  • Step 2 : Protection/deprotection of the hydroxyl group (e.g., using acetyl chloride) to prevent side reactions during aldehyde formation.
    Critical Factors :
  • Catalyst loading (0.5–2 mol% Pd) affects coupling efficiency.
  • Temperature control minimizes byproducts like dehalogenated intermediates.
  • Solvent polarity influences reaction kinetics and purity (THF optimizes solubility, while aqueous phases aid in boronic acid activation) .

Advanced: How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for functionalization steps:

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for hydroxyl-group protection or aldehyde stabilization .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media (e.g., THF vs. DMF) for improved yield .
  • Catalyst Design : Ligand electronic properties (e.g., phosphine vs. N-heterocyclic carbenes) are screened computationally to enhance Pd-catalyzed coupling efficiency .

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet), hydroxyl (δ 5.2 ppm, broad), and aldehyde (δ 9.8–10.1 ppm) groups.
    • NOESY/ROESY : Confirm spatial proximity of substituents on the biphenyl scaffold .
  • HPLC-MS : Quantify purity (>98%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor degradation products .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar biphenyl aldehydes?

Methodological Answer:
Contradictions often arise from substituent positional isomerism or assay variability. Strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., 4'-ethyl vs. 4'-methyl) and test in standardized enzyme inhibition assays (e.g., cytochrome P450 3A4) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. IC₅₀ correlations) .
  • Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays to rule out interference from aldehyde reactivity .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitor scaffolds (e.g., EGFR inhibitors) via condensation reactions with hydrazines or amines .
  • Enzyme Studies : Used to probe aldehyde dehydrogenase (ALDH) activity in cancer cell lines via competitive inhibition assays .
  • Prodrug Design : The aldehyde group is functionalized to form pH-sensitive prodrugs (e.g., Schiff bases) for targeted drug delivery .

Advanced: What experimental design strategies improve the reliability of reactivity studies under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use Box-Behnken or Central Composite Designs to systematically vary temperature, solvent polarity, and catalyst loading. Analyze responses (yield, purity) via ANOVA to identify significant factors .
  • In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature fluctuations) to assess method resilience .

Basic: How is the hydroxyl group’s acidity exploited in downstream derivatization?

Methodological Answer:
The phenolic -OH (pKa ~10) can be:

  • Deprotonated with K₂CO₃ in DMF to form nucleophilic phenoxides for alkylation (e.g., with benzyl bromide) .
  • Protected as a silyl ether (e.g., TBSCl) to prevent undesired oxidation during aldehyde-mediated reactions .

Advanced: What mechanistic insights explain unexpected byproducts in its synthesis?

Methodological Answer:
Common byproducts include:

  • Diaryl Ethers : Formed via Ullmann-type coupling if Pd catalysts are contaminated with Cu. Mitigate by using ultra-pure Pd sources .
  • Aldol Condensation : Occurs if aldehydes are exposed to basic conditions. Prevent via low-temperature reactions (<0°C) and inert atmospheres .
  • Oxidation : The hydroxyl group may oxidize to a ketone under aerobic conditions. Use antioxidants (e.g., BHT) or Schlenk techniques .

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